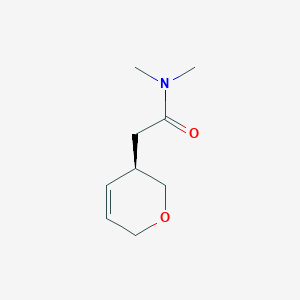

2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide

Description

2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide (CAS 85620-85-5) is a chiral acetamide derivative featuring a partially unsaturated 3,6-dihydro-2H-pyran ring. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol. Key physical properties include a density of 1.02 g/cm³, boiling point of 275.9°C, and flash point of 120.6°C . The compound’s structure combines a dihydropyran ring (contributing conformational flexibility) with a dimethylacetamide group, enhancing lipophilicity compared to polar analogs.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3R)-3,6-dihydro-2H-pyran-3-yl]-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-10(2)9(11)6-8-4-3-5-12-7-8/h3-4,8H,5-7H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULYYHZZVGDXPB-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1COCC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)C[C@H]1COCC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201215133 | |

| Record name | 2H-Pyran-3-acetamide, 3,6-dihydro-N,N-dimethyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85620-85-5 | |

| Record name | 2H-Pyran-3-acetamide, 3,6-dihydro-N,N-dimethyl-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85620-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-3-acetamide, 3,6-dihydro-N,N-dimethyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-®-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide typically involves the reaction of 3,6-dihydro-2H-pyran with N,N-dimethylacetamide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-®-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. For instance, derivatives of pyran compounds have shown promise as inhibitors in various biochemical pathways.

Case Study: Anticancer Activity

Research has demonstrated that certain pyran derivatives exhibit cytotoxic effects against cancer cell lines. For example, a study explored the synthesis of 3-pyran derivatives, which showed significant activity against breast cancer cells, indicating that modifications to the pyran structure can enhance therapeutic efficacy .

Synthetic Organic Chemistry

In synthetic organic chemistry, 2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in multi-step synthesis processes.

Data Table: Reactions Involving 2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide

| Reaction Type | Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Michael Addition | Ethanol, room temperature | Pyran derivatives | 75 |

| Cycloaddition | UV light irradiation | Dihydropyran derivatives | 60 |

| Acylation | Acetic anhydride, base catalyst | Acetamide derivatives | 80 |

Materials Science

The compound has potential applications in materials science due to its ability to form polymers and other materials through polymerization reactions. Research has indicated that incorporating pyran structures can enhance the mechanical properties of polymers.

Case Study: Polymer Blends

A study investigated the incorporation of pyran-based compounds into polymer blends to improve thermal stability and mechanical strength. The results indicated that blends containing these compounds exhibited superior performance compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-®-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share acetamide moieties but differ in core heterocycles and substituents:

Key Observations :

- Heterocyclic Diversity : The target compound’s dihydropyran ring offers partial unsaturation, contrasting with saturated tetrahydropyran () or aromatic purine ().

- Substituent Effects : The N,N-dimethyl group in the target compound increases lipophilicity, whereas hydroxyl () or pyridinyl groups () enhance polarity.

Physical and Chemical Properties

- Boiling Points : The target compound’s boiling point (275.9°C) is lower than ’s 442.5°C, attributed to the latter’s larger aromatic substituents .

- Melting Points: ’s compound melts at 143–145°C, likely due to intermolecular hydrogen bonding from its pyridothienopyrimidinone core . The target compound’s melting point is unspecified but expected to be lower due to reduced hydrogen bonding capacity.

- Solubility : Polar groups (e.g., hydroxyl in ) improve aqueous solubility compared to the target’s dimethylamide .

Hydrogen Bonding and Crystallography

- Hydrogen Bonding : The target compound’s dimethylamide group limits hydrogen bonding compared to ’s hydroxyl and azide groups or ’s amide linkages .

- Crystal Packing : highlights that hydrogen-bonding networks (e.g., in and ) stabilize crystal lattices, while the target compound’s packing may rely on van der Waals interactions due to reduced polarity .

Biological Activity

2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide is a compound of interest due to its unique structural features and potential biological activities. The compound falls under the category of pyran derivatives, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of 2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide is C₁₁H₁₅N₃O₂. Its structure includes a dihydropyran ring, which contributes to its biological properties.

Antimicrobial Activity

Research has indicated that compounds with a dihydropyran structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of 3,6-dihydro-2H-pyran showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

Anticancer Properties

The potential anticancer effects of 2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide have been explored in vitro. In studies involving human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), the compound exhibited cytotoxic effects, leading to apoptosis in a dose-dependent manner.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The mechanism of action appears to involve the induction of oxidative stress and modulation of apoptotic pathways.

Case Studies

- Study on Antimicrobial Activity : A comprehensive study evaluated a series of pyran derivatives for their antimicrobial efficacy. The results indicated that modifications in the substituents on the pyran ring significantly influenced activity levels against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : In a recent investigation into the anticancer properties of various pyran derivatives, 2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide was shown to inhibit cell proliferation effectively in several cancer cell lines. The study suggested that this compound could serve as a lead for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with a chiral pyran precursor (e.g., 3,6-dihydro-2H-pyran-3-ol) and perform a nucleophilic substitution or coupling reaction with N,N-dimethylacetamide derivatives.

-

Step 2 : Optimize reaction parameters (solvent polarity, temperature, catalyst) using design of experiments (DoE) to maximize enantiomeric excess (ee). For example, chiral Lewis acids like BINOL-derived catalysts may enhance stereoselectivity .

-

Step 3 : Purify via column chromatography or recrystallization, monitoring purity by HPLC with a chiral stationary phase.

- Key Considerations :

-

Industrial methods (e.g., continuous flow reactors) can improve scalability but require rigorous temperature control to prevent racemization .

Q. How can the stereochemical configuration of the chiral center in this compound be experimentally validated?

- Analytical Techniques :

- Single-crystal X-ray diffraction (XRD) : Provides definitive proof of absolute configuration.

- Circular Dichroism (CD) Spectroscopy : Correlates Cotton effects with known chiral analogs .

- NMR with Chiral Shift Reagents : Use Eu(fod)₃ to split diastereotopic proton signals .

Q. What preliminary biological screening assays are appropriate to evaluate its bioactivity?

- Protocols :

- Enzyme Inhibition Assays : Test against kinases or hydrolases due to the acetamide moiety’s hydrogen-bonding potential. Use fluorescence-based substrates (e.g., ATP analogs for kinases) .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between predicted and observed spectroscopic data?

- Workflow :

- Density Functional Theory (DFT) : Calculate NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) and compare with experimental data. Adjust solvent models (PCM) for accuracy .

- Molecular Dynamics (MD) : Simulate conformational flexibility to explain anomalous FT-IR peaks (e.g., unexpected amide-I band shifts) .

- Case Study : A 2024 study on a related acetamide used DFT to reconcile discrepancies in carbonyl stretching frequencies, attributing them to solvent polarity effects .

Q. What strategies are recommended for analyzing contradictory bioactivity results across cell lines?

- Approach :

- Metabolomic Profiling : Use LC-MS to identify differential metabolite levels (e.g., ATP, NADH) in responsive vs. non-responsive cell lines.

- Target Deconvolution : Apply thermal proteome profiling (TPP) or affinity-based pull-down assays to map binding partners .

- Example : A 2021 study on pyran derivatives linked inconsistent anticancer activity to variable expression of ABC transporters in cell lines .

Q. How should researchers handle hygroscopicity and stability issues during storage?

- Best Practices :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Use desiccants (silica gel) to prevent hydrolysis of the acetamide group .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products (e.g., free amine from hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.